6-Heptenoic acid, 3,5-dihydroxy-7-(4-(2-fluorophenyl)-2-(1-methylethyl)-3-quinolinyl)-, monosodium salt
Description
This compound is a monosodium salt derivative of a 6-heptenoic acid backbone substituted with hydroxyl groups at positions 3 and 5, and a complex quinoline moiety at position 5. The quinoline ring is further substituted with a 2-fluorophenyl group at position 4 and an isopropyl group at position 2 (). Its structure suggests pharmacological relevance, likely as a statin analog, given the similarity to known HMG-CoA reductase inhibitors like pitavastatin and rosuvastatin (). The monosodium salt formulation enhances aqueous solubility, critical for oral bioavailability and stability in pharmaceutical compositions ().
Properties
CAS No. |
121661-23-2 |
|---|---|
Molecular Formula |
C25H25FNNaO4 |
Molecular Weight |
445.5 g/mol |
IUPAC Name |
sodium;(E)-7-[4-(2-fluorophenyl)-2-propan-2-ylquinolin-3-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C25H26FNO4.Na/c1-15(2)25-20(12-11-16(28)13-17(29)14-23(30)31)24(18-7-3-5-9-21(18)26)19-8-4-6-10-22(19)27-25;/h3-12,15-17,28-29H,13-14H2,1-2H3,(H,30,31);/q;+1/p-1/b12-11+; |
InChI Key |
KHMKOBLCCYYDDH-CALJPSDSSA-M |
Isomeric SMILES |
CC(C)C1=NC2=CC=CC=C2C(=C1/C=C/C(CC(CC(=O)[O-])O)O)C3=CC=CC=C3F.[Na+] |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2C(=C1C=CC(CC(CC(=O)[O-])O)O)C3=CC=CC=C3F.[Na+] |
Origin of Product |
United States |
Biological Activity
6-Heptenoic acid, 3,5-dihydroxy-7-(4-(2-fluorophenyl)-2-(1-methylethyl)-3-quinolinyl)-, monosodium salt is a compound of interest due to its potential biological activities. This article synthesizes existing research findings regarding its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure
The compound's chemical structure can be summarized as follows:
- Molecular Formula : C26H28NNaO4
- PubChem CID : 23668260
This compound features a quinoline moiety, which is often associated with various biological activities, including anti-inflammatory and anticancer effects.
Anticancer Properties
Research indicates that compounds similar to 6-heptenoic acid exhibit significant anticancer activity. For instance, aminoquinoline derivatives have been shown to induce apoptosis in cancer cells by activating specific nuclear receptors such as Nurrl (NR4A2), which plays a role in neuronal protection and differentiation. This receptor's activation may also contribute to the differentiation of stem cells into dopaminergic neurons, suggesting neuroprotective effects that could be beneficial in treating neurodegenerative diseases like Parkinson's disease .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties through inhibition of pro-inflammatory cytokines. In vitro studies have shown that derivatives can reduce the expression of inflammatory markers in various cell lines, indicating potential use in treating inflammatory diseases .
The proposed mechanism of action for 6-heptenoic acid involves interaction with nuclear receptors and modulation of gene expression related to apoptosis and inflammation. The activation of Nurrl by similar compounds suggests that this pathway may be crucial for its biological effects .
Case Studies and Research Findings
Pharmacokinetics and Toxicology
While specific pharmacokinetic data for this compound is limited, related quinoline derivatives generally exhibit moderate absorption and distribution profiles. Studies suggest that modifications to the quinoline structure can enhance bioavailability and reduce toxicity. Further toxicological evaluations are necessary to establish safety profiles for therapeutic use.
Comparison with Similar Compounds
Structural and Functional Analogues
Key Findings from Comparative Analysis
The isopropyl group on the quinoline ring enhances lipophilicity relative to cyclopropyl in pitavastatin, possibly affecting tissue penetration and metabolic stability ().
Salt Form and Stability: The monosodium salt form ensures solubility at physiological pH, similar to other statins (). However, stabilization at pH 7–8 is critical to prevent degradation, a feature shared with cyclopropyl-quinoline analogs ().
Pharmacokinetic Profiles: Compared to rosuvastatin’s pyrimidine core, the quinoline moiety in the target compound may reduce off-target interactions but limit hepatic selectivity (). Benzimidazole derivatives () exhibit divergent mechanisms (e.g., proton pump inhibition), highlighting the importance of core heterocycles in target specificity.
Data Tables
Table 1: Substituent Comparison
| Feature | Target Compound | Pitavastatin | Rosuvastatin |
|---|---|---|---|
| Aromatic Core | Quinoline | Quinoline | Pyrimidine |
| Fluorophenyl Position | Ortho (C-2) | Para (C-4) | Para (C-4) |
| Alkyl Substituent | Isopropyl (C-2) | Cyclopropyl (C-2) | Isopropyl (C-6) |
| Salt Form | Monosodium | Calcium | Calcium |
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
